2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole

Drug metabolism CYP450 inhibition Hepatotoxicity risk

2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole (CAS 333769-99-6) is a synthetic, 1,2-disubstituted benzimidazole derivative with molecular formula C₁₇H₁₈N₂O and a molecular weight of 266.34 g/mol. It features a 2-methyl substituent on the imidazole ring and a 2-(4-methylphenoxy)ethyl side chain at the N-1 position, distinguishing it from other benzimidazole-based screening compounds and intermediates.

Molecular Formula C17H18N2O
Molecular Weight 266.344
CAS No. 333769-99-6
Cat. No. B2391392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole
CAS333769-99-6
Molecular FormulaC17H18N2O
Molecular Weight266.344
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCN2C(=NC3=CC=CC=C32)C
InChIInChI=1S/C17H18N2O/c1-13-7-9-15(10-8-13)20-12-11-19-14(2)18-16-5-3-4-6-17(16)19/h3-10H,11-12H2,1-2H3
InChIKeyPQJZMXBWFCAZTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole (CAS 333769-99-6): Procurement-Grade Characterization and Comparator Landscape


2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole (CAS 333769-99-6) is a synthetic, 1,2-disubstituted benzimidazole derivative with molecular formula C₁₇H₁₈N₂O and a molecular weight of 266.34 g/mol [1]. It features a 2-methyl substituent on the imidazole ring and a 2-(4-methylphenoxy)ethyl side chain at the N-1 position, distinguishing it from other benzimidazole-based screening compounds and intermediates. The compound is primarily utilized as a research chemical and building block in medicinal chemistry programs targeting antimicrobial, anticancer, and enzyme inhibition applications . This guide establishes the measurable differentiators that govern scientific selection relative to its closest structural analogs.

Why Benzimidazole Analogs Cannot Be Directly Substituted for 2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole in Research Procurement


Benzimidazole derivatives with identical core scaffolds can exhibit divergent physicochemical properties and biological target profiles depending on subtle substitution differences. For 2-methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole, the combination of the electron-donating 2-methyl group and the 4-methylphenoxyethyl N-1 side chain dictates its lipophilicity, metabolic stability, and target engagement potential [1]. The absence of the 2-methyl substituent (as in 1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole) alters logP by approximately 0.5–1.0 units and removes a key hydrophobic contact point for certain enzyme pockets . Relocating the methylphenoxy moiety from the N-1 position to the C-2 position or changing the methyl substitution pattern on the phenoxy ring generates compounds with distinct steric and electronic profiles, rendering simple interchange scientifically unsound. The quantitative evidence below demonstrates that procurement decisions must be guided by specific, measured differences rather than class-level assumptions.

Quantitative Differentiation Evidence for 2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole vs. Structural Analogs


CYP3A4 Inhibition Liability: Target Compound vs. Comparator Class Benchmark

The target compound exhibits measurable CYP3A4 inhibitory activity with an IC₅₀ of 14,600 nM (14.6 µM) in human liver microsomes using midazolam as a probe substrate [1]. This value places it in the moderate-to-weak inhibition range for this critical drug-metabolizing enzyme. In comparison, the des-methyl analog 1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole lacks the 2-methyl substituent, and class-level evidence from benzimidazole CYP3A4 SAR indicates that removal of the 2-alkyl group generally reduces CYP3A4 affinity. A structurally related benzimidazole (CHEMBL4082854) bearing a 1-butyl-7-methyl substitution pattern demonstrated a comparable CYP3A4 IC₅₀ of 16,400 nM (16.4 µM) , suggesting that the 2-methyl group contributes to a CYP3A4 interaction profile that is distinct from non-alkylated analogs.

Drug metabolism CYP450 inhibition Hepatotoxicity risk Drug-drug interaction

Lipophilicity (LogP) Differentiation: Impact of 2-Methyl Substitution on Predicted Membrane Permeability

The target compound carries a 2-methyl substituent absent in the direct analog 1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole. The experimental logP of the des-methyl comparator has been measured at 3.84 (Hit2Lead/ChemBridge SC-5671538) . The addition of a methyl group at the 2-position is predicted to increase logP by approximately 0.5–0.8 log units based on the Hansch π constant for aromatic methyl substitution (+0.52). This places the estimated logP of the target compound at approximately 4.3–4.6, representing a meaningful shift in lipophilicity that affects both aqueous solubility (logSW of the des-methyl analog: −4.32) and predicted membrane partitioning behavior [1]. The molecular weight difference (266.34 vs. 252.31 g/mol) further alters the physicochemical profile relevant to lead-likeness filters.

Lipophilicity ADME prediction Membrane permeability Drug-likeness

Structural Confirmation via Independent Spectral Database: NMR and MS Fingerprinting

The target compound has been independently characterized and deposited in the Wiley SpectraBase spectral database, with ¹H NMR and GC-MS spectra available under a unique compound identifier [1]. This independent spectral registration provides a verifiable analytical fingerprint that distinguishes the compound from its regioisomers and analogs. In contrast, the closely related analog 2-methyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole (ortho-methyl regioisomer, CAS not specified in commercial listings) lacks equivalent publicly accessible reference spectra, creating a verification gap during procurement quality assessment. The availability of reference spectra for the target compound reduces the risk of misidentification in inventory management and supports QC/QA workflows in multi-compound screening libraries.

Analytical characterization Quality control Structure confirmation Spectral fingerprint

Positional Selectivity of the 4-Methylphenoxyethyl Substituent: N-1 vs. C-2 Attachment

The target compound features the 4-methylphenoxyethyl moiety at the N-1 position of the benzimidazole core, whereas the analog 2-[(4-methylphenoxy)methyl]-1H-benzimidazole (CAS 3156-25-0) carries a related substituent at the C-2 position . This positional isomerism has profound implications for benzimidazole target recognition. In benzimidazole-based kinase and receptor inhibitors, N-1 substituents occupy distinct vector space compared to C-2 substituents, affecting hydrogen-bonding patterns with hinge-region residues in kinases and altering the orientation of the benzimidazole core within hydrophobic pockets [1]. While head-to-head bioactivity data for this specific pair is not available in the public domain, the well-established benzimidazole SAR literature demonstrates that N-1 vs. C-2 substitution patterns routinely produce orders-of-magnitude differences in target potency and selectivity profiles.

Regioisomerism Structure-activity relationship Target engagement Molecular recognition

Recommended Research Procurement Scenarios for 2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole Based on Quantitative Evidence


CYP450 Liability Profiling in Early Drug Discovery Panels

The target compound, with its documented CYP3A4 IC₅₀ of 14.6 µM in human liver microsomes [1], serves as a moderate-inhibition reference standard for calibrating CYP450 inhibition assays within benzimidazole lead series. Its concurrent CYP2C19 and CYP1A2 IC₅₀ values of 50,000 nM (50 µM) indicate selectivity against these isoforms [1]. Research groups procuring this compound can use it as a comparator benchmark when evaluating the CYP inhibition liability of newly synthesized analogs bearing the 4-methylphenoxyethyl N-1 side chain, enabling within-series SAR tracking of metabolic stability.

Lipophilicity-Driven Solubility Optimization in Benzimidazole Lead Series

The estimated logP of ~4.3–4.6 and the experimentally measured comparator logP of 3.84 for the des-methyl analog establish a quantifiable lipophilicity range for this substitution pattern. Medicinal chemistry teams can use the target compound to experimentally validate predicted logP values and assess the impact of the 2-methyl group on kinetic solubility and permeability in Caco-2 or PAMPA assays. This data supports informed go/no-go decisions during the hit-to-lead phase where lipophilicity thresholds are applied.

Spectral Reference Standard for Benzimidazole Library Quality Control

With publicly available ¹H NMR and GC-MS spectra deposited in the SpectraBase database [2], this compound functions as an authenticated reference standard for verifying the identity and purity of benzimidazole library members bearing the 4-methylphenoxyethyl motif. Procurement for this purpose is justified by the independent spectral verification that many close analogs lack. QC laboratories can use the spectral fingerprint to confirm structural integrity of screening deck compounds and detect regioisomeric impurities.

N-1 Substituted Benzimidazole Scaffold for Kinase Inhibitor Library Design

The N-1 4-methylphenoxyethyl substitution pattern distinguishes this compound from the more common C-2 substituted benzimidazole series represented by 2-[(4-methylphenoxy)methyl]-1H-benzimidazole (CAS 3156-25-0) . In kinase inhibitor programs, the N-1 vector projects toward solvent-accessible regions or selectivity pockets depending on the target, providing a distinct chemical expansion point. Procurement for focused library synthesis enables exploration of this underexploited substitution geometry in benzimidazole-based kinase inhibitor design.

Quote Request

Request a Quote for 2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.